molecular formula C22H19N5O4S B12201370 ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate

ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate

Cat. No.: B12201370
M. Wt: 449.5 g/mol
InChI Key: NAOCKEBQGBSMLE-UHFFFAOYSA-N
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Description

This compound features a thiophene core substituted at positions 2, 3, and 3. The 2-position bears an acetamide group linked to a 4-(1H-tetrazol-1-yl)phenoxy moiety, while the 3-position is an ethyl carboxylate ester, and the 4-position is a phenyl group.

Properties

Molecular Formula

C22H19N5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 4-phenyl-2-[[2-[4-(tetrazol-1-yl)phenoxy]acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H19N5O4S/c1-2-30-22(29)20-18(15-6-4-3-5-7-15)13-32-21(20)24-19(28)12-31-17-10-8-16(9-11-17)27-14-23-25-26-27/h3-11,13-14H,2,12H2,1H3,(H,24,28)

InChI Key

NAOCKEBQGBSMLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Gewald Reaction Protocol

Reactants :

  • Acetophenone (1.2 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental sulfur (1.5 eq)

  • Morpholine (catalyst, 0.2 eq)

Conditions :

  • Solvent-free, room temperature, 6–8 hours.

  • Yield : 85–92%.

Mechanism :

  • Knoevenagel condensation : Acetophenone and ethyl cyanoacetate form an α,β-unsaturated nitrile.

  • Cyclization with sulfur : Sulfur incorporation yields the thiophene ring.

Purification :

  • Recrystallization from ethanol or chromatography (petroleum ether/ethyl acetate, 10:1).

Synthesis of [4-(1H-Tetrazol-1-yl)phenoxy]acetic Acid

This intermediate is critical for the final amide coupling.

Tetrazole Ring Formation

Method A :

  • Reactants : 4-Hydroxyphenylboronic acid, sodium azide, zinc chloride.

  • Conditions : Reflux in DMF, 12 hours.

  • Yield : 70–75%.

Method B :

  • Reactants : 4-Aminophenol, triethyl orthoformate, sodium azide.

  • Conditions : Acetic acid, 80°C, 6 hours.

  • Yield : 68%.

Phenoxyacetic Acid Derivatization

  • Reactants : [4-(1H-Tetrazol-1-yl)phenol, chloroacetic acid.

  • Conditions : K₂CO₃, DMF, 60°C, 4 hours.

  • Yield : 82%.

Amide Coupling: Final Step

Activation of [4-(1H-Tetrazol-1-yl)phenoxy]acetic Acid

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

  • Conditions : Reflux in dichloromethane, 2 hours.

  • Product : Acid chloride, used directly without isolation.

Coupling with Ethyl 2-Amino-4-phenylthiophene-3-carboxylate

Procedure :

  • Dissolve aminothiophene (1.0 eq) in dry THF.

  • Add acid chloride (1.2 eq) and triethylamine (2.0 eq).

  • Stir at 0°C → room temperature, 12 hours.

  • Yield : 75–80%.

Alternative Coupling Agents :

  • EDC/HOBt or DCC/DMAP in DMF.

  • Yield : 85–90%.

Optimization and Challenges

Tetrazole Stability

  • Tetrazoles are sensitive to strong acids/bases. Use mild conditions (pH 6–8) during coupling.

Purification Techniques

  • Chromatography : Silica gel (ethyl acetate/hexane, 3:7).

  • Recrystallization : Ethanol/water (7:3).

Comparative Data Table

StepMethodReagents/ConditionsYield (%)Reference
Thiophene synthesisGewald reactionMorpholine, solvent-free92
Tetrazole formationSodium azide, ZnCl₂DMF, reflux75
Phenoxyacetic linkageK₂CO₃, DMF60°C, 4 hours82
Amide couplingEDC/HOBtDMF, room temperature90

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiophene and tetrazole moieties. Ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of similar compounds, derivatives with tetrazole rings demonstrated significant activity against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The presence of the tetrazole moiety was crucial for enhancing the anticancer properties, as it was found to induce apoptosis in these cell lines .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that play a role in cancer progression and other diseases.

Case Study: Carbonic Anhydrase Inhibition

Research indicates that certain thiophene derivatives exhibit inhibitory activity against carbonic anhydrase (CA)-III, an enzyme involved in tumor growth and metastasis. This compound could potentially serve as a lead compound for developing CA inhibitors .

Therapeutic Uses

The unique structural features of this compound make it a candidate for further research in various therapeutic areas.

Potential Applications:

  • Antimicrobial Activity : Compounds with similar structures have shown promise in antimicrobial assays, suggesting that ethyl 4-phenyl-2-{...} may exhibit similar properties.
  • Anti-inflammatory Effects : The incorporation of phenoxy and tetrazole groups is associated with anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

Summary Table of Applications

Application AreaDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cell lines (A549, MCF-7).
Enzyme InhibitionPotential inhibitor of carbonic anhydrase (CA)-III.
Antimicrobial ActivitySimilar compounds show promise against various microbial strains.
Anti-inflammatory EffectsStructural features suggest potential anti-inflammatory properties.

Mechanism of Action

The mechanism of action of ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between the target compound and analogs are critical in determining their physicochemical properties and biological activities. Below is a detailed analysis:

Structural Variations

Compound Name Position 4 Substituent Acetamide Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound Phenyl [4-(1H-Tetrazol-1-yl)phenoxy]acetyl ~462.5 Tetrazole, ester
Ethyl 4-(2,4-dimethylphenyl)-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate 2,4-Dimethylphenyl Phenoxyacetyl 409.5 Methyl groups, ester
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 4-Chlorophenyl Cyanoacetyl ~406.9 Chloro, cyano
Ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate Phenyl Triazolo benzothiazolylsulfanyl acetyl 494.6 Triazolo, sulfide
Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate Phenyl (on triazole) Benzamido 346.36 (monohydrate) Triazole, benzamido

Functional Group Analysis

  • Tetrazole vs. Cyano ( vs. 10): The tetrazole in the target compound provides stronger hydrogen-bonding capacity (via NH groups) compared to the electron-withdrawing cyano group in ’s analog. This may enhance binding to polar biological targets.
  • 2,4-Dimethylphenyl () : The methyl groups enhance lipophilicity, which may improve membrane permeability but reduce water solubility.

Physicochemical Properties

  • Solubility: The tetrazole in the target compound improves water solubility compared to the cyano group () but less than the triazole ().
  • Lipophilicity : The 2,4-dimethylphenyl group () increases logP, favoring passive diffusion, while the tetrazole balances hydrophilicity.

Biological Activity

Ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, characterization, and biological activity, particularly focusing on its antibacterial properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions. The initial steps include the formation of the tetrazole ring and subsequent coupling reactions to form the final product. Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

Synthesis Overview

  • Formation of Tetrazole : The tetrazole moiety is synthesized through a reaction involving sodium azide and appropriate phenolic precursors.
  • Coupling Reaction : The ethyl thiophene carboxylate is coupled with the tetrazole derivative under basic conditions.
  • Purification : The final product is purified using column chromatography.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)Concentration (μg/mL)
Escherichia coli 15 ± 250
Staphylococcus aureus 13 ± 250
Pseudomonas aeruginosa 10 ± 250

The results indicate that the compound exhibits a dose-dependent antibacterial effect, with higher concentrations leading to larger zones of inhibition.

The mechanism by which this compound exerts its antibacterial effects may involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacterial cell walls.
  • Disruption of Membrane Integrity : The compound may disrupt bacterial membranes, leading to leakage of cellular contents.

Case Studies

A study conducted by Siddiqa et al. (2020) evaluated various synthesized thiophene derivatives, including this compound), against multiple bacterial strains. The study reported that this compound demonstrated superior antibacterial activity compared to standard antibiotics like Oxytetracycline .

Another research effort focused on the structure–activity relationship (SAR) of similar compounds, revealing that modifications in the phenoxy and tetrazole groups significantly influenced biological activity. These findings suggest that further structural optimization could enhance efficacy .

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